Enhanced Lipophilicity vs. Unsubstituted Analog
The introduction of an N-isopropyl group onto the benzylic amine of 4-(aminomethyl)benzonitrile significantly increases lipophilicity, as quantified by the calculated logP values. This alteration is critical for modulating membrane permeability and target engagement in medicinal chemistry campaigns [1].
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | logP = 1.781 |
| Comparator Or Baseline | 4-(Aminomethyl)benzonitrile (unsubstituted primary amine, CAS 10406-25-4): logP = 0.9 (XLogP3) |
| Quantified Difference | ΔlogP ≈ +0.88 (98% increase relative to baseline) |
| Conditions | Calculated/computed physicochemical properties from vendor and public database records |
Why This Matters
This near-doubling of lipophilicity directly impacts compound behavior in cellular permeability assays and in vivo distribution, justifying selection when increased hydrophobicity is required for target engagement.
- [1] Chembase.cn. 4-[(propan-2-ylamino)methyl]benzonitrile hydrochloride. Product No. EN300-66084. Hydrophobicity (logP): 1.781. View Source
- [2] PubChem. 4-(Aminomethyl)benzonitrile. CID 82608. XLogP3: 0.9. View Source
